Sucrose 1',6'-dicarboxylic acid
Description
Sucrose 1',6'-dicarboxylic acid is a derivative of sucrose where carboxylic acid groups replace hydroxyl groups at the 1' and 6' positions of the fructose moiety.
Properties
Molecular Formula |
C12H18O13 |
|---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-3,4-dihydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)4(15)5(16)10(23-2)25-12(11(21)22)8(18)6(17)7(24-12)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5-,6-,7+,8+,10-,12-/m1/s1 |
InChI Key |
BGTCFEVRNCYTLC-SUQKBNJCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Oxidation of Sucrose
The primary industrial and laboratory method for preparing this compound is through catalytic oxidation of sucrose. This process selectively oxidizes the primary hydroxyl groups at the 1' and 6' positions to carboxylic acids.
Catalysts and Conditions : The oxidation typically employs specific catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) combined with sodium hypochlorite (NaOCl) under controlled pH and temperature conditions to achieve selective oxidation without degrading the sugar backbone. Alternative oxidants include pyridinium dichromate (PDC) in acetic anhydride and tert-butanol for ester formation, which can be subsequently hydrolyzed to the acid form.
Reaction Medium : Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to dissolve sucrose and facilitate the oxidation reaction. The presence of water is controlled carefully to optimize the reaction and prevent overoxidation or degradation.
Stepwise Oxidation and Protection Strategies
In more complex synthetic routes, sucrose derivatives such as protected triols (e.g., 6,1',6'-triol) are subjected to triple oxidation to generate tri-carboxylic acid or ester intermediates, which can be selectively reduced or modified further.
Protection of Hydroxyl Groups : Selective protection of certain hydroxyl groups on sucrose allows for targeted oxidation at the 1' and 6' positions. For example, acetylation or other protecting groups are used to mask non-target hydroxyls, enabling cleaner oxidation and higher selectivity.
Reduction Step : After oxidation, reduction with lithium aluminum deuteride (LiAlD4) or lithium aluminum hydride (LiAlH4) can be employed to modify or stabilize the intermediate products as needed.
Industrial Scale Production
Industrial processes optimize catalytic oxidation for large-scale production, focusing on:
High Yield and Purity : Using optimized catalysts and reaction conditions to maximize conversion of sucrose to this compound while minimizing side products.
Catalyst Recovery and Recycling : Organotin catalysts used in related sucrose ester preparations are recovered and recycled to reduce costs and environmental impact.
Continuous Processing : Some methods allow continuous production with controlled temperature and solvent systems to enhance efficiency and scalability.
Detailed Reaction Mechanisms and Outcomes
Oxidation Mechanism
The catalytic oxidation involves the abstraction of hydrogen atoms from the primary alcohol groups at the 1' and 6' positions, forming aldehyde intermediates that are further oxidized to carboxylic acids.
TEMPO acts as a mediator, cycling between oxidized and reduced forms, facilitating the selective conversion under mild conditions.
Typical Reaction Conditions and Yields
Summary of Key Preparation Routes
Chemical Reactions Analysis
Types of Reactions
Sucrose 1’,6’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce additional carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Additional carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Sucrose 1’,6’-dicarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sucrose 1’,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes . Additionally, its carboxylic acid groups can form complexes with metal ions, affecting their bioavailability and activity .
Comparison with Similar Compounds
Sucrose 1',6'-Dicarboxylic Acid
- Backbone: Carbohydrate (sucrose) with two carboxylic acid groups at non-adjacent positions (1' and 6').
- Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH) groups.
- Symmetry : Asymmetric due to the sucrose scaffold.
2-Pyrone-4,6-Dicarboxylic Acid (PDC)
Biphenyl-4,4’-Dicarboxylic Acid
Adipic Acid
- Backbone : Aliphatic linear chain with terminal carboxylic acids.
- Applications : Key component in nylon production and atmospheric aerosol studies due to its hygroscopicity .
Physicochemical Properties
This compound
- Potential Uses: Biodegradable polymers, drug delivery systems (due to hydroxyl/carboxylate moieties).
- Limitations: Limited commercial availability and understudied toxicity .
PDC
- Applications : Sustainable bioplastics (rigid structure resists degradation).
- Advantage : Derived from lignin, a renewable resource.
Biphenyl-4,4’-Dicarboxylic Acid
- Applications : Luminescent coordination polymers for sensors or LEDs.
- Advantage : Thermal stability from aromatic backbone.
Adipic Acid
- Applications : Nylon-6,6 production; atmospheric aerosol studies (hygroscopic properties).
- Limitation : Environmental concerns due to nitrous oxide byproducts.
Reactivity and Stability
- This compound : Likely prone to hydrolysis under acidic/basic conditions due to glycosidic bonds.
- Aromatic Dicarboxylic Acids (e.g., PDC, Biphenyl derivatives) : Resist hydrolysis but may undergo photodegradation .
- Aliphatic Dicarboxylic Acids (e.g., Adipic Acid) : Thermally stable up to 150°C; degrade via oxidation .
Q & A
Basic: What are the recommended methods for synthesizing Sucrose 1',6'-dicarboxylic acid in laboratory settings?
This compound can be synthesized via selective oxidation of sucrose using enzymatic or chemical catalysts. For chemical synthesis, methods involving periodic acid oxidation followed by controlled carboxylation under alkaline conditions are common. Enzymatic routes may employ engineered microbial strains (e.g., Candida tropicalis) expressing oxidase enzymes to achieve regioselective oxidation . Validation via HPLC or LC-MS is critical to confirm product purity and regiochemistry.
Basic: How can the structural integrity of this compound be confirmed using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization is typically achieved via slow evaporation from polar solvents (e.g., DMSO/water mixtures). Data analysis using software like WinGX or Olex2 enables refinement of bond lengths, angles, and hydrogen-bonding networks. For amorphous samples, solid-state NMR (e.g., CP/MAS) complements powder XRD to verify functional group integrity .
Basic: What safety precautions are essential when handling this compound in experimental procedures?
Due to potential irritancy from carboxylic acid groups, use nitrile gloves, lab coats, and eye protection. Work under fume hoods to avoid inhalation of fine particulates. Store in airtight containers away from oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes and seek medical attention .
Advanced: How does the incorporation of this compound into metal-organic frameworks (MOFs) enhance material properties such as gas storage?
The rigid, bifunctional structure of sucrose dicarboxylate allows it to act as a linker in MOFs, forming stable coordination bonds with metal clusters (e.g., ZrO(OH)). This enhances framework porosity and thermal stability (>500°C), enabling high-capacity methane storage (e.g., 240 cm/g at 36 atm). Surface area and pore size can be tuned by varying dicarboxylate substituents .
Advanced: What methodologies are effective in analyzing the vapor pressure and thermodynamic activities of dicarboxylic acids like this compound?
Knudsen effusion mass spectrometry coupled with thermogravimetric analysis (TGA) is used to measure vapor pressures. For supercooled melts, iterative fitting of enthalpy of vaporization () and activity coefficients via the Clausius-Clapeyron equation is required. Solute activities in aqueous solutions are determined using electrodynamic balance (EDB) experiments at controlled humidity .
Advanced: In catalytic applications, how can the coordination chemistry of this compound with transition metals be optimized for asymmetric synthesis?
Ligand design focuses on stereoelectronic tuning. For Rh(I) catalysts, pairing the dicarboxylate with chiral bipyridine ligands enhances enantioselectivity in hydrogenation reactions (e.g., >90% ee). Density functional theory (DFT) calculations predict optimal metal-ligand bond angles and charge distribution to minimize transition-state energy barriers .
Advanced: What strategies address discrepancies in experimental data when this compound is used in complexation studies with lanthanide ions?
Competitive coordination between dicarboxylate and auxiliary ligands (e.g., sulfosalicylic acid) can skew results. Systematic variation of pH (4.0–7.0) and molar ratios (1:1 to 1:3 ligand:metal) mitigates this. Spectroscopic titration (UV-Vis, fluorescence) combined with Job’s plot analysis clarifies stoichiometry and binding constants .
Advanced: How does ligand functionalization of this compound impact the design of porous coordination polymers?
Functionalizing the hydroxyl groups with electron-withdrawing substituents (e.g., –NO) increases ligand rigidity, improving MOF stability under mechanical stress (e.g., 10 tons/cm pressure resistance). Conversely, –NH groups enhance CO adsorption via chemisorption. Replacements with terphenyl derivatives expand pore diameters up to 28.8 Å .
Advanced: What are the challenges in synthesizing cocrystals involving this compound, and how can stoichiometric ratios be controlled?
Stoichiometric mismatches arise due to competing hydrogen-bonding motifs. For odd-chain dicarboxylic acid coformers (C6–C10), a 2:1 (sucrose:coformer) ratio is stabilized by cyclic dimer formation. Differential scanning calorimetry (DSC) identifies eutectic points, while solvent-assisted grinding (e.g., acetonitrile) ensures homogeneous nucleation. Failed C3/C5 cocrystals highlight chain-length dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
